molecular formula C10H17NS B2526093 3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine CAS No. 95047-93-1

3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine

Cat. No.: B2526093
CAS No.: 95047-93-1
M. Wt: 183.31
InChI Key: YDLXFIXQFGJXSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine typically involves the reaction of 3-methylbutan-1-amine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amine group play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-isopentyl-N-(2-thienylmethyl)amine
  • 2-Thiophenemethanamine, N-(3-methylbutyl)-

Uniqueness

3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine is unique due to its specific structural features, such as the presence of a thiophene ring and a branched alkyl chain.

Properties

IUPAC Name

3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS/c1-9(2)5-6-11-8-10-4-3-7-12-10/h3-4,7,9,11H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLXFIXQFGJXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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